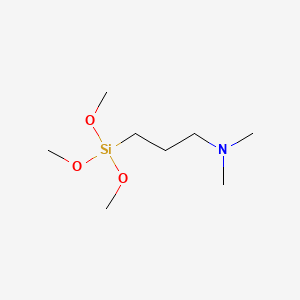
2-Chloro-3-hydroxy-4-méthoxybenzaldéhyde
Vue d'ensemble
Description
2-Chloro-3-hydroxy-4-methoxybenzaldehyde, also known as 2-Chloro-3-hydroxy-p-anisaldehyde or 2-Chloroisovanillin, is a chemical compound with the molecular formula C8H7ClO3 . It has a molecular weight of 186.59 .
Molecular Structure Analysis
The linear formula of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde is CH3OC6H2Cl(OH)CHO . The molecule consists of a benzene ring substituted with a methoxy group (OCH3), a hydroxy group (OH), a chloro group (Cl), and a formyl group (CHO) .Chemical Reactions Analysis
2-Chloro-3-hydroxy-4-methoxybenzaldehyde can participate in various chemical reactions. For instance, it can undergo nucleophilic addition and dehydration reactions to form a fluorescence switch with Schiff base units . It can also react with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield Schiff bases .Physical and Chemical Properties Analysis
2-Chloro-3-hydroxy-4-methoxybenzaldehyde is a solid with a melting point of 204-208 °C (lit.) . It has a density of 1.4±0.1 g/cm3, a boiling point of 291.3±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Applications De Recherche Scientifique
Synthèse de composés anticancéreux
Le 2-Chloro-3-hydroxy-4-méthoxybenzaldéhyde est un précurseur dans la synthèse du (Z)-combretastatine A-4, un puissant médicament anticancéreux . Ce composé perturbe la formation de nouveaux vaisseaux sanguins (angiogenèse) nécessaires à la croissance tumorale, ce qui en fait un atout précieux dans la recherche sur le cancer.
Synthèse de la glycitein
Ce composé chimique sert de matière première pour synthétiser la glycitein, une isoflavone présente dans les produits à base de soja . La glycitein a été étudiée pour ses propriétés antioxydantes et ses avantages potentiels dans le traitement de maladies comme l'ostéoporose et certains cancers.
Inhibition de la tyrosinase
Le composé a été identifié comme un inhibiteur efficace de la tyrosinase, une enzyme impliquée dans la production de mélanine . Cette application est particulièrement pertinente dans le développement de traitements pour les troubles de l'hyperpigmentation.
Bloc de construction de synthèse organique
En raison de son groupe aldéhyde réactif et de la présence de multiples groupes fonctionnels, ce composé est un bloc de construction polyvalent en synthèse organique . Il peut être utilisé pour construire des molécules complexes pour diverses applications de recherche et industrielles.
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-3-hydroxy-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMJGFBJQBQOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191125 | |
| Record name | 2-Chloro-3-hydroxy-p-anisaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37687-57-3 | |
| Record name | 2-Chloro-3-hydroxy-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37687-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroisovaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037687573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-3-hydroxy-p-anisaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-hydroxy-p-anisaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROISOVANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XV7BKD7BX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and structure of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde?
A1: The molecular formula of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde is C8H7ClO3 []. While the abstract doesn't provide a visual representation of the structure, based on the name we can understand it to be a benzaldehyde derivative with the following substitutions:
Q2: What are the key intermolecular interactions observed in 2-Chloro-3-hydroxy-4-methoxybenzaldehyde?
A2: The abstract mentions that the molecules of 2-Chloro-3-hydroxy-4-methoxybenzaldehyde are connected by O—H⋯O and C—H⋯O interactions, forming two-dimensional networks []. This suggests that hydrogen bonding plays a significant role in the crystal packing of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethanol, 2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]imino]bis-](/img/structure/B1582831.png)





